molecular formula C9H11BrN2S B13313523 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13313523
M. Wt: 259.17 g/mol
InChI Key: NPWMUOLFUFNWQI-UHFFFAOYSA-N
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Description

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in a solvent such as benzene for several hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets within biological systems. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and ethyl groups on the imidazo[2,1-b][1,3]thiazole scaffold differentiates it from other similar compounds.

Properties

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

5-bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C9H11BrN2S/c1-3-6-5-13-9-11-7(4-2)8(10)12(6)9/h5H,3-4H2,1-2H3

InChI Key

NPWMUOLFUFNWQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)CC

Origin of Product

United States

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